N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups, including a tetrahydroquinoline, a tosyl group, a thiophene, and a sulfonamide . Tetrahydroquinoline is a type of isoquinoline, a large group of natural products that have diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
While the specific synthesis process for this compound is not available, tetrahydroquinoline analogs are often synthesized using the Pictet-Spengler reaction . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The tetrahydroquinoline portion of the molecule is a bicyclic structure with a nitrogen atom in one of the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a sulfonamide group could potentially make it more polar and increase its solubility in water .Scientific Research Applications
Inhibition of Enzymes
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has been explored in the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine (Blank et al., 1980). Research shows this compound, and related derivatives, are effective in inhibiting PNMT activity in vitro, though in vivo efficacy at unit doses of 25 or 100 mg/kg was not confirmed.
Synthesis and Structural Studies
The compound has also been a focus in synthetic chemistry for creating various derivatives. For instance, N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones were utilized to generate aza-ortho-xylylenes, leading to the creation of tetrahydroquinoline and quinoline derivatives (Consonni et al., 1996). Another study focused on the condensation of N-sulfonylphenethylamines with formaldehyde to yield various N-tosyl-1, 2, 3, 4-tetrahydroisoquinolines (Itô & Tanaka, 1977).
Potential Anticancer Agents
Aromatic sulfonamides with a condensed piperidine moiety, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, have been synthesized and shown to induce oxidative stress in cancer cells, suggesting potential as anticancer agents (Madácsi et al., 2013).
Antiviral Research
In antiviral research, derivatives of this compound have been developed and tested against avian paramyxo virus, with some showing higher activity than standard antiviral drugs (Selvakumar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-15-6-10-18(11-7-15)29(25,26)22-12-2-4-16-8-9-17(14-19(16)22)21-28(23,24)20-5-3-13-27-20/h3,5-11,13-14,21H,2,4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGGQLBIMVXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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